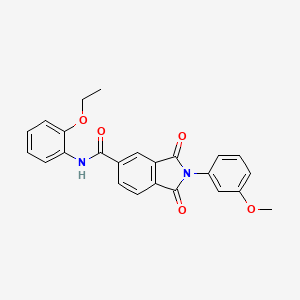![molecular formula C13H21NO2 B6003488 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, also known as Meldrum's acid, is a versatile compound widely used in organic synthesis. It was first synthesized by the American chemist Mark Meldrum in 1908. Meldrum's acid has a unique structure that makes it an excellent starting material for the synthesis of various organic compounds.
作用机制
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid acts as a nucleophile in organic reactions. The acidic hydrogen atoms on the carbonyl group of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be deprotonated to form a carbanion, which can then react with electrophiles. The carbanion can also react with other nucleophiles to form new carbon-carbon bonds. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can also act as a catalyst in organic reactions by activating electrophiles and stabilizing intermediates.
Biochemical and Physiological Effects
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is metabolized in the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
实验室实验的优点和局限性
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has several advantages for use in lab experiments. It is a stable compound that can be easily stored and handled. It is also relatively inexpensive and readily available. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has a high yield in synthesis, making it an attractive starting material for organic synthesis. However, 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also sensitive to acid and must be handled with care. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is not soluble in water, which can limit its use in aqueous reactions.
未来方向
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has many potential future directions for research. It can be used in the synthesis of new organic compounds with unique properties. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can also be used as a catalyst in new organic reactions. The development of new synthetic methods using 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid could lead to the discovery of novel compounds with important biological activities. In addition, the study of the biochemical and physiological effects of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid could lead to new insights into its potential therapeutic applications.
合成方法
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, which is then opened by the acid catalyst to yield 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid. The reaction is relatively simple and can be performed using standard laboratory equipment. The yield of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid is typically high, making it an attractive starting material for organic synthesis.
科学研究应用
2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has been widely used in organic synthesis as a versatile building block. It can be used to synthesize a variety of organic compounds, including heterocycles, amino acids, and peptides. 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid has also been used in the synthesis of natural products and pharmaceuticals. In addition, 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid can be used as a catalyst in organic reactions, such as the Michael addition and the aldol reaction. The unique structure of 2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione's acid makes it an attractive starting material for the synthesis of complex organic compounds.
属性
IUPAC Name |
2-(tert-butyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)14-8-9-10(15)6-13(4,5)7-11(9)16/h8,15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVIDONOILYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)

![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
![2-[(2-chlorophenyl)imino]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6003491.png)
![3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)